molecular formula C7H4INaO2 B1666675 sodium;3-iodobenzoate CAS No. 2532-18-5

sodium;3-iodobenzoate

Cat. No.: B1666675
CAS No.: 2532-18-5
M. Wt: 270.0012
InChI Key: IVXHGRUGOBXOSX-UHFFFAOYSA-M
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Description

sodium;3-iodobenzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of an iodine atom at the meta position of the benzoic acid ring and a sodium ion replacing the hydrogen of the carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, m-iodo-, sodium salt typically involves the diazotization of m-aminobenzoic acid followed by treatment with potassium iodide in an acidic solution . Another method involves the reaction of m-iodobenzoic acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of benzoic acid, m-iodo-, sodium salt often involves large-scale diazotization reactions, followed by iodination and neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

sodium;3-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of benzoic acid derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include halogens and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Oxidation: Oxidized benzoic acid derivatives.

    Reduction: Reduced forms of benzoic acid.

Scientific Research Applications

sodium;3-iodobenzoate has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;3-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics.

Properties

CAS No.

2532-18-5

Molecular Formula

C7H4INaO2

Molecular Weight

270.0012

IUPAC Name

sodium;3-iodobenzoate

InChI

InChI=1S/C7H5IO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1

InChI Key

IVXHGRUGOBXOSX-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)I)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CC(=C1)I)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)[O-].[Na+]

Appearance

Solid powder

Key on ui other cas no.

2532-18-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

618-51-9 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, m-iodo-, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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